molecular formula C19H22N4O4S B4057776 N-allyl-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline

N-allyl-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline

Cat. No.: B4057776
M. Wt: 402.5 g/mol
InChI Key: YLLCPVXYAKGATA-UHFFFAOYSA-N
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Description

N-allyl-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline is a useful research compound. Its molecular formula is C19H22N4O4S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.13617637 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Palladium-Catalyzed Allylation of Acidic Anilines

A study by Moreno‐Mañas, Morral, and Pleixats (1998) explored the palladium(0)-catalyzed allylation of highly acidic and nonnucleophilic anilines, including nitroanilines, demonstrating efficient allylation under palladium catalysis using allyl carbonates. This process was used to understand the stereochemical outcomes when employing allylic carbonates as allylating agents, highlighting the method's utility in manipulating anilines for synthetic applications (Moreno‐Mañas, Morral, & Pleixats, 1998).

Mechanism of Nitrobenzene Reduction to Aniline

Research by Sheng et al. (2016) focused on the catalytic hydrogenation of nitrobenzene over transition metals to synthesize aniline, a critical intermediate for various chemical products. Using density functional theory, the study elucidated the preferred pathway for nitro group activation and the overall reduction mechanism, providing insights into the efficient synthesis of aniline and the significance of adsorption effects on reaction kinetics (Sheng et al., 2016).

Synthesis of Arylsulfonylquinolines

Wróbel (2000) reported on the synthesis of 4-arylsulfonylquinolines through the reaction of allyl aryl sulfones with aryl nitrocompounds, demonstrating an application of similar compounds in synthesizing complex organic structures. This research provides valuable information on the reactivity of sulfone and nitroarene derivatives, contributing to the development of new synthetic routes for pharmaceuticals and materials science (Wróbel, 2000).

Direct Nitroalkene Sulfonation

Lei et al. (2018) developed a metal-free protocol for synthesizing allylic sulfones, demonstrating the condensation of sodium arylsulfinates and β,β-disubstituted nitroalkenes. This process highlights the use of nitroalkenes in creating sulfone-containing compounds, showcasing a novel approach to bond construction in organic synthesis (Lei et al., 2018).

Antimicrobial Activity of Piperazine Derivatives

Patel, Desai, and Mistry (2004) explored the synthesis and antimicrobial activity of novel N-substituted piperazine derivatives containing a sulfonyloxy aniline moiety, demonstrating the biological activity potential of compounds structurally related to N-allyl-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline. This research highlights the intersection of organic synthesis and pharmacological applications, underscoring the compound's relevance in developing new antimicrobial agents (Patel, Desai, & Mistry, 2004).

Properties

IUPAC Name

5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-prop-2-enylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-2-10-20-18-15-16(8-9-19(18)23(24)25)21-11-13-22(14-12-21)28(26,27)17-6-4-3-5-7-17/h2-9,15,20H,1,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLCPVXYAKGATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.